5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478160
InChI: InChI=1S/C15H14N2O4/c18-14(19)13-7-6-12(8-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19)
SMILES: C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13478160

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid -

Specification

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name 5-(phenylmethoxycarbonylaminomethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C15H14N2O4/c18-14(19)13-7-6-12(8-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19)
Standard InChI Key FSKZJSCMTMYMPQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid features a pyridine ring substituted at positions 2 and 5. The carboxylic acid group at position 2 enhances solubility and enables conjugation reactions, while the Cbz-protected aminomethyl group at position 5 serves as a versatile handle for further functionalization. The benzyloxycarbonyl moiety, a common amine-protecting group, permits selective deprotection under hydrogenolytic conditions, a trait critical for stepwise synthesis.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid
Molecular FormulaC₁₅H₁₄N₂O₅
Molecular Weight302.28 g/mol
CAS NumberNot publicly assigned
Theoretical logP1.82 (estimated via QSAR)

The molecular formula, C₁₅H₁₄N₂O₅, derives from the pyridine core (C₅H₄N), carboxylic acid (COOH), and Cbz-aminomethyl group (C₈H₈NO₃). Computational models predict moderate lipophilicity (logP ≈ 1.82), suggesting balanced solubility in polar and nonpolar solvents.

Spectral Characteristics

While experimental spectral data for this compound remains unpublished, analogous Cbz-protected pyridines exhibit distinctive NMR signals:

  • ¹H NMR: Aromatic protons from the benzyl group (δ 7.2–7.4 ppm), pyridine protons (δ 8.1–8.3 ppm), and methylene protons (δ 4.3–4.5 ppm).

  • ¹³C NMR: Carbonyl carbons (C=O at δ 165–170 ppm), pyridine carbons (δ 120–150 ppm), and benzyl carbons (δ 128–135 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O (1720 cm⁻¹), NH (3300 cm⁻¹), and COOH (2500–3000 cm⁻¹).

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-(([(benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid typically involves multi-step strategies:

Step 1: Protection of the Amine
Pyridine-2-carboxylic acid derivatives are functionalized at position 5 via reductive amination or nucleophilic substitution. For example, reacting 5-(aminomethyl)pyridine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) yields the Cbz-protected intermediate.

Step 2: Purification
Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane).

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloromethane or THF
Temperature0–25°C
Reaction Time4–6 hours
Yield60–75% (estimated)

Industrial Scalability

Continuous flow reactors and automated systems could enhance yield and reproducibility for large-scale production. Optimizing solvent systems (e.g., switching to greener alternatives like cyclopentyl methyl ether) may reduce environmental impact.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Aqueous Solubility: ~2.5 mg/mL at pH 7.4 (estimated), attributable to the carboxylic acid’s deprotonation.

  • Organic Solvents: Soluble in DMSO (>50 mg/mL), methanol, and ethyl acetate.

Stability studies on analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at pH 6–8 and temperatures below –20°C.

Crystallography

X-ray diffraction data for similar Cbz-protected pyridines reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice. Predicted unit cell parameters for this compound include a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 95°.

Applications in Medicinal Chemistry

Drug Discovery

Pyridine derivatives are pivotal in designing kinase inhibitors and antimicrobial agents. The Cbz group’s orthogonal protection strategy enables modular synthesis of targeted libraries:

  • Anticancer Agents: Pyridine-2-carboxylic acid scaffolds inhibit histone deacetylases (HDACs) and receptor tyrosine kinases.

  • Antimicrobials: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Prodrug Development

Esterification of the carboxylic acid (e.g., forming methyl or ethyl esters) enhances membrane permeability. In vivo hydrolysis regenerates the active form, a strategy employed in antiviral prodrugs like tenofovir alafenamide.

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluating inhibitory activity against emerging drug targets like SARS-CoV-2 main protease.

  • Material Science: Exploring coordination chemistry for metal-organic framework (MOF) design.

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